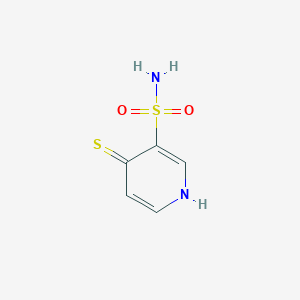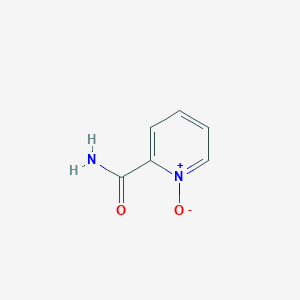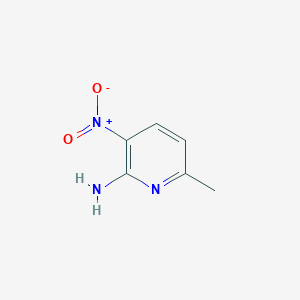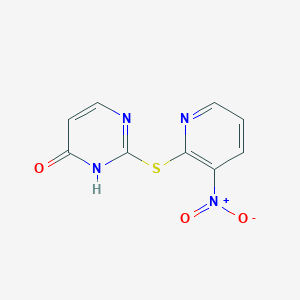![molecular formula C23H21N3O2S2 B186448 7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 6149-44-6](/img/structure/B186448.png)
7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of 7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in the body. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
生化和生理效应
Studies have shown that 7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one can modulate various biochemical and physiological processes in the body. For example, it has been reported to inhibit the activity of certain enzymes, such as topoisomerase and tyrosine kinase, which are involved in cancer cell growth and proliferation. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are implicated in the pathogenesis of various inflammatory disorders.
实验室实验的优点和局限性
The advantages of using 7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its diverse biological activities and potential therapeutic applications. However, the limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the research on 7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one. These include:
1. Investigating its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Studying its mechanism of action and identifying its molecular targets in the body.
3. Developing more efficient synthesis methods to improve its yield and purity.
4. Conducting preclinical and clinical studies to evaluate its safety and efficacy in humans.
5. Exploring its potential use in combination therapy with other drugs for the treatment of various diseases.
6. Investigating its potential use as a diagnostic tool for certain diseases.
7. Developing new derivatives of the compound with improved biological activities and pharmacokinetic properties.
In conclusion, 7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a promising chemical compound with diverse biological activities and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
合成方法
The synthesis of 7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one has been reported in the literature. The method involves the reaction of 4-methoxybenzaldehyde, benzylamine, and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in the presence of a catalyst to yield the desired product.
科学研究应用
7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one has been investigated for its potential therapeutic applications in various diseases. It has been reported to possess anticancer, antibacterial, antifungal, and anti-inflammatory properties. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
6149-44-6 |
|---|---|
产品名称 |
7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one |
分子式 |
C23H21N3O2S2 |
分子量 |
435.6 g/mol |
IUPAC 名称 |
11-benzyl-4-(4-methoxyphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C23H21N3O2S2/c1-28-17-9-7-16(8-10-17)26-22(27)20-18-11-12-25(13-15-5-3-2-4-6-15)14-19(18)30-21(20)24-23(26)29/h2-10H,11-14H2,1H3,(H,24,29) |
InChI 键 |
NLJFNMMJSCPMIU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCN(C4)CC5=CC=CC=C5 |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCN(C4)CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)
![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)


![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)




